An In-depth Technical Guide to 4-Methoxy-L-tryptophan: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 4-Methoxy-L-tryptophan: Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 4-Methoxy-L-tryptophan, a methoxy-substituted derivative of the essential amino acid L-tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, plausible synthetic routes, and analytical methodologies pertinent to this compound. While its isomer, 5-methoxytryptophan, has been noted for its role in controlling COX-2 expression and its anti-inflammatory and anti-cancer properties, the unique characteristics of the 4-methoxy isomer present a distinct avenue for investigation in medicinal chemistry and chemical biology.[1]
Core Chemical Identity
4-Methoxy-L-tryptophan is structurally characterized by an L-tryptophan backbone with a methoxy group (-OCH₃) substituted at the 4-position of the indole ring. This substitution significantly influences the molecule's electronic properties and potential biological interactions compared to its parent compound, L-tryptophan.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | [2] |
| CAS Number | 406938-53-2 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [2] |
| Molecular Weight | 234.25 g/mol | [2] |
| Canonical SMILES | COC1=CC=CC2=C1C(=CN2)CN | [2] |
| InChI Key | VYXPKRIKQJEAOO-QMMMGPOBSA-N | [2] |
Physicochemical Properties
Experimental data for the physical properties of 4-Methoxy-L-tryptophan are not extensively documented in publicly available literature. However, we can infer its likely characteristics based on its structure and by comparing it to the well-characterized parent molecule, L-tryptophan, and its isomer, 5-methoxy-DL-tryptophan.
| Property | 4-Methoxy-L-tryptophan (Predicted/Computed) | L-Tryptophan (Experimental) | 5-Methoxy-DL-tryptophan (Experimental) |
| Melting Point | Data not available | 280-285 °C (dec.)[3] | 258-261 °C (dec.) |
| Solubility | Expected to be soluble in water (potentially enhanced by gentle heating or pH adjustment), DMSO, and mixtures of methanol/water. | Water: 11.4 g/L (25 °C)[4][5]; Soluble in hot alcohol; Insoluble in chloroform.[4] | Soluble in DMSO and ethanol. |
| Appearance | Likely a white to off-white crystalline powder. | White to off-white powder. | White to light beige crystalline powder. |
| XLogP3 (Computed) | -1.2 | -1.06 | -0.8 |
| Hydrogen Bond Donors | 3 | 3 | 3 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
Note: Properties for 4-Methoxy-L-tryptophan are based on structural analogy and computed data from PubChem where specified. Experimental validation is required.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-donating methoxy group at the C4 position. A singlet for the methoxy protons (-OCH₃) would likely appear around 3.8-4.0 ppm. The α-amino acid protons (α-H, β-H₂) will be present in the aliphatic region. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm), as seen in L-tryptophan itself.[6]
-
¹³C NMR: The carbon spectrum will display 12 unique signals. The methoxy carbon will resonate around 55-60 ppm. The chemical shifts of the aromatic carbons, particularly C4, will be significantly affected by the methoxy substituent.
For Reference: ¹H NMR data for 5-Methoxy-L-tryptophan in water (600 MHz) shows key shifts at 7.28-7.46 ppm (aromatic), 6.92-6.94 ppm (aromatic), 4.03-4.05 ppm (α-H), 3.25-3.44 ppm (β-H₂), and a prominent singlet at 3.89 ppm (methoxy protons).[7]
Mass Spectrometry (MS)
The expected exact mass of 4-Methoxy-L-tryptophan is 234.10044231 Da.[2] Electrospray ionization (ESI) in positive mode would be expected to yield a prominent ion at m/z 235.1077 [M+H]⁺. Fragmentation in MS/MS analysis would likely involve the loss of the carboxylic acid group (-45 Da) and subsequent cleavages around the amino acid backbone and indole ring.
For Reference: LC-MS/MS of the isomeric 5-methoxytryptophan shows characteristic fragment ions at m/z 217, 175, and 147, which can serve as a basis for developing analytical methods for the 4-methoxy isomer.[7]
Synthesis Pathway: A Biocatalytic Approach
The synthesis of substituted L-tryptophan derivatives can be efficiently achieved using the enzyme Tryptophan Synthase (TrpS) .[8] This enzyme catalyzes the C-C bond formation between an indole derivative and L-serine. This biocatalytic method offers high stereoselectivity, yielding the desired L-enantiomer under mild reaction conditions.
The proposed synthesis of 4-Methoxy-L-tryptophan involves the reaction of 4-methoxyindole with L-serine, catalyzed by the β-subunit of Tryptophan Synthase (TrpB).
Caption: Enzymatic synthesis of 4-Methoxy-L-tryptophan.
This enzymatic approach is highly advantageous as it avoids the need for complex protecting group chemistry and purifications associated with traditional organic synthesis, while ensuring the production of the enantiomerically pure L-amino acid.[8]
Analytical Workflow: Quantification by HPLC
A robust and reliable method for the quantification of 4-Methoxy-L-tryptophan in biological or reaction matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is the standard approach.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from established methods for analyzing tryptophan and its metabolites.[9][10]
Objective: To separate and quantify 4-Methoxy-L-tryptophan from a sample matrix.
Instrumentation & Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
4-Methoxy-L-tryptophan analytical standard
-
Sample (e.g., quenched enzymatic reaction, plasma with protein precipitation)
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Methoxy-L-tryptophan in a suitable solvent (e.g., 50:50 water/methanol).
-
Perform serial dilutions to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
For enzymatic reactions, quench the reaction with an equal volume of acetonitrile or 10% trichloroacetic acid to precipitate the enzyme.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (for indole absorbance)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 21.0 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis:
-
Identify the peak for 4-Methoxy-L-tryptophan by comparing the retention time with the analytical standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of 4-Methoxy-L-tryptophan in the sample by interpolating its peak area from the calibration curve.
-
Caption: Workflow for HPLC analysis of 4-Methoxy-L-tryptophan.
Rationale for Choices:
-
Reversed-Phase C18: This stationary phase is ideal for separating moderately polar molecules like tryptophan derivatives from more polar or non-polar contaminants.
-
Formic Acid: The use of 0.1% formic acid in the mobile phase helps to protonate the carboxylic acid and amino groups, leading to sharper peaks and better chromatographic resolution.
-
Gradient Elution: A gradient from low to high organic solvent concentration allows for the effective elution of compounds with varying polarities and ensures the column is cleaned after each run.
Safety and Handling
As a laboratory chemical, 4-Methoxy-L-tryptophan should be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.[3]
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Conclusion and Future Directions
4-Methoxy-L-tryptophan represents a valuable, yet underexplored, derivative of L-tryptophan. While specific experimental data on its physical properties and biological activity are sparse, its structural similarity to other biologically active methoxyindoles suggests its potential as a tool compound or a lead for drug discovery. The methodologies for its synthesis via Tryptophan Synthase and its analysis by HPLC are well-established for related compounds and provide a clear path for future research. Further investigation is warranted to fully characterize this molecule and unlock its potential applications in neuroscience, oncology, and inflammatory disease research.
References
-
Schölzel, D., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis. [Link][11]
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Struck, A. W., & Fasan, R. (2017). Tryptophan Synthase: Biocatalyst Extraordinaire. ACS Catalysis, 7(12), 8173–8192. [Link][8]
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Cheng, J., et al. (2010). 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflammation and tumorigenesis. Prostaglandins & Other Lipid Mediators, 93(1-2), 19-24. [Link][1]
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Wajda, R., et al. (2016). Chromatographic analysis of tryptophan metabolites. Journal of Separation Science, 39(1), 193-204. [Link][9]
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ResearchGate. How to dissolve tryptophan amino acids?. [Link][5]
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Junk, L., et al. (2018). Synthesis of Modified Tryptophan Derivatives. Science of Synthesis, 1-24. [Link]
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ResearchGate. Chromatogram of 250 μ M tryptophan standard solution. [Link][12]
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DC Fine Chemicals. Safety Data Sheet - L-Tryptophan. [Link][13]
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Pinhati, R. R., et al. (2011). Quantification of tryptophan in plasma by high performance liquid chromatography. Química Nova, 34(9), 1621-1624. [Link][10]
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Kumar, S., et al. (2018). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Magnetic Resonance Imaging, 51, 88-92. [Link][6]
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